H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2
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Overview
Description
The compound H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is a synthetic peptide composed of ten amino acids. Peptides like this one are often used in various scientific research fields due to their ability to mimic natural biological processes and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal group.
Coupling: of the next amino acid using coupling reagents like HBTU, HATU, or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the same principles as SPPS but on a larger scale. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and throughput .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds.
Substitution: Replacement of specific amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of specific reagents tailored to the desired modification.
Major Products Formed
Disulfide-bonded peptides: Resulting from oxidation reactions.
Reduced peptides: Resulting from reduction reactions.
Modified peptides: Resulting from substitution reactions.
Scientific Research Applications
Peptides like H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials, such as functionalized textiles and biomaterials
Mechanism of Action
The mechanism of action of peptides like H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 depends on their specific sequence and structure. Generally, these peptides exert their effects by:
Binding to specific molecular targets: Such as receptors, enzymes, or other proteins.
Modulating signaling pathways: By either activating or inhibiting specific pathways.
Forming disulfide bonds: Which can stabilize their structure and enhance their biological activity
Comparison with Similar Compounds
Similar Compounds
H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH: Another peptide with multiple cysteine residues that can form disulfide bonds.
H-Cys-Gly-Trp-Lys-NH2: A shorter peptide used in functionalization studies
Uniqueness
H-Cys(1)-DL-Tyr-Leu-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2 is unique due to its specific sequence and the presence of both L- and D-amino acids, which can confer distinct structural and functional properties compared to peptides composed solely of L-amino acids .
Properties
Molecular Formula |
C43H66N12O12S2 |
---|---|
Molecular Weight |
1007.2 g/mol |
IUPAC Name |
(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O12S2/c1-21(2)14-27(37(61)48-18-35(47)59)53-42(66)32-6-5-13-55(32)43(67)31-20-69-68-19-25(44)36(60)50-29(16-23-7-9-24(56)10-8-23)40(64)51-28(15-22(3)4)39(63)49-26(11-12-33(45)57)38(62)52-30(17-34(46)58)41(65)54-31/h7-10,21-22,25-32,56H,5-6,11-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,64)(H,52,62)(H,53,66)(H,54,65)/t25-,26?,27-,28-,29?,30-,31?,32-/m0/s1 |
InChI Key |
FRAJVCQUOFINCU-KXONMLRSSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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